Methyl cyanoacetate

Description

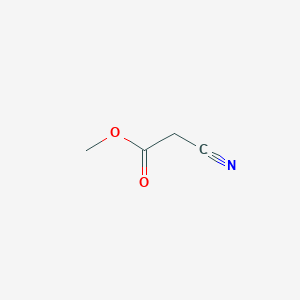

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-7-4(6)2-3-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGDWNBGPBMQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033649 | |

| Record name | Methyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Acetic acid, 2-cyano-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl cyanoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20835 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.13 [mmHg] | |

| Record name | Methyl cyanoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20835 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

105-34-0 | |

| Record name | Methyl cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL CYANOACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL CYANOACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-cyano-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A28RI36V30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyanoacetate (MCA) is a versatile organic compound that serves as a pivotal building block in a multitude of synthetic applications. Its unique chemical structure, featuring both a nitrile and an ester functional group, imparts a high degree of reactivity, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, synthesis and purification protocols, and its role in key chemical reactions and potential biological pathways.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid with a characteristic fruity, almond-like odor.[2] It is stable under normal storage conditions.[3] A summary of its key identifiers and physicochemical properties is presented in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | methyl 2-cyanoacetate | [4] |

| CAS Number | 105-34-0 | [4] |

| Molecular Formula | C₄H₅NO₂ | [5] |

| Molecular Weight | 99.09 g/mol | [4] |

| SMILES | COC(=O)CC#N | [4] |

| InChI | InChI=1S/C4H5NO2/c1-7-4(6)2-3-5/h2H2,1H3 | [4] |

| InChIKey | ANGDWNBGPBMQHW-UHFFFAOYSA-N | [4] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear, colorless to very slightly yellow liquid | [1] |

| Melting Point | -13 °C | |

| Boiling Point | 204-207 °C | [6] |

| Density | 1.123 g/mL at 25 °C | [6] |

| Solubility in Water | 54 g/L at 20 °C | |

| Vapor Pressure | 0.2 mmHg at 20 °C | |

| Refractive Index (n20/D) | 1.417 | [6] |

| Flash Point | 110 °C (closed cup) | [6][7] |

| pKa | 2.75 (Predicted) | [3] |

Table 3: Safety and Toxicity Data for this compound

| Parameter | Value | Reference |

| LD50 (Oral, Rat) | > 2000 mg/kg | [8] |

| LD50 (Dermal, Rat) | > 2000 mg/kg | [8] |

| GHS Hazard Statement | H319: Causes serious eye irritation | [4] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are crucial for its identification and characterization.

Table 4: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.79 | s | 3H | -OCH₃ |

| 3.50 | s | 2H | -CH₂- |

Table 5: ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 163.5 | C=O |

| 113.8 | -C≡N |

| 53.5 | -OCH₃ |

| 25.1 | -CH₂- |

Table 6: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 2960-2850 | C-H stretch (alkane) |

| 2260-2240 | -C≡N stretch (nitrile) |

| 1750-1735 | C=O stretch (ester) |

| 1250-1000 | C-O stretch (ester) |

Table 7: Mass Spectrometry Fragmentation Data of this compound

| m/z | Proposed Fragment |

| 99 | [M]⁺ |

| 68 | [M - OCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

| 40 | [CH₂CN]⁺ |

Experimental Protocols

Synthesis of this compound via Esterification of Cyanoacetic Acid

Objective: To synthesize this compound through the acid-catalyzed esterification of cyanoacetic acid with methanol.

Materials:

-

Cyanoacetic acid

-

Methanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine cyanoacetic acid (1.0 mol) and methanol (3.0 mol).

-

Slowly add concentrated sulfuric acid (0.1 mol) to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[4][9]

Purification of this compound by Fractional Distillation

Objective: To purify crude this compound by removing impurities with different boiling points.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source (for vacuum distillation)

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound in the distillation flask along with boiling chips.

-

If performing vacuum distillation, connect the apparatus to a vacuum pump and reduce the pressure to the desired level.

-

Begin heating the distillation flask gently.

-

Collect the fraction that distills at the boiling point of this compound (204-207 °C at atmospheric pressure, lower at reduced pressure). Discard any initial lower-boiling fractions.

-

Monitor the temperature at the head of the column. A stable temperature during distillation indicates a pure fraction is being collected.

-

Once the majority of the product has distilled, stop the heating and allow the apparatus to cool before collecting the purified this compound.

Analytical Procedures

4.3.1. Gas Chromatography (GC) Analysis

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 280 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium or Nitrogen.

4.3.2. NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃).

-

Concentration: Approximately 10-20 mg of this compound in 0.6-0.7 mL of solvent.

-

¹H NMR: Acquire with a standard pulse sequence.

-

¹³C NMR: Acquire with proton decoupling.

4.3.3. Infrared (IR) Spectroscopy

-

Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR spectrometer.

4.3.4. Mass Spectrometry (MS)

-

Use a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI) for fragmentation analysis.

Chemical Reactivity and Synthetic Applications

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the active methylene group and the susceptibility of the ester and nitrile groups to nucleophilic attack.

Knoevenagel Condensation

The Knoevenagel condensation is a key reaction of this compound, where it reacts with aldehydes or ketones in the presence of a weak base (e.g., piperidine, triethylamine) to form α,β-unsaturated products.[7] The active methylene protons are readily abstracted by the base to form a resonance-stabilized carbanion, which then acts as a nucleophile.

Caption: Mechanism of the Knoevenagel Condensation.

Gewald Reaction

The Gewald reaction is a multi-component reaction that utilizes this compound, an aldehyde or ketone, and elemental sulfur in the presence of a base to synthesize polysubstituted 2-aminothiophenes.[10] This reaction is highly valuable for the construction of heterocyclic compounds.

Caption: Simplified workflow of the Gewald Reaction.

Hantzsch Pyridine Synthesis

This compound can also participate in variations of the Hantzsch pyridine synthesis, a multi-component reaction that produces dihydropyridine derivatives.[11] These compounds are of significant interest in medicinal chemistry.

Caption: Reactants in the Hantzsch Pyridine Synthesis.

Biological Significance and Potential Signaling Pathways

While primarily known as a synthetic intermediate, this compound and its derivatives have shown biological activity. It is used in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are a class of drugs used to treat type 2 diabetes.[12] The cyano group is often a key pharmacophore in these inhibitors, interacting with the active site of the enzyme.[13]

Furthermore, there are reports of this compound possessing anti-inflammatory properties.[14] While the exact mechanism is not fully elucidated for this compound itself, a structurally related compound, the methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO-Me), has been shown to exert its anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[15][16] A hypothetical mechanism for this compound's anti-inflammatory action, based on the activity of CDDO-Me, is proposed below.

Caption: Hypothetical Anti-inflammatory Signaling Pathways of this compound.

Conclusion

This compound is a fundamentally important chemical with a well-characterized profile of physical, chemical, and spectroscopic properties. Its reactivity makes it a cornerstone in various synthetic organic chemistry applications, including the construction of complex heterocyclic systems and pharmacologically active molecules. The detailed protocols and data presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective utilization of this versatile compound. Further research into its biological activities may uncover new therapeutic applications.

References

- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. scienceopen.com [scienceopen.com]

- 9. rsc.org [rsc.org]

- 10. Gewald Reaction [organic-chemistry.org]

- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Actylis - this compound - Catalyst - Anti-Inflammatory [solutions.actylis.com]

- 15. The Methyl Ester of 2-Cyano-3,12-Dioxooleana-1,9-Dien-28-Oic Acid Reduces Endometrial Lesions Development by Modulating the NFkB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methyl Cyanoacetate: A Comprehensive Technical Guide to its Chemical Structure and Reactivity

Introduction: Methyl cyanoacetate (MCA) is a versatile organic compound that serves as a crucial building block in a wide array of chemical syntheses.[1] Its bifunctional nature, characterized by the presence of both a cyano and an ester group attached to a central methylene unit, imparts unique reactivity that is leveraged in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] This technical guide provides an in-depth exploration of the chemical structure, physical properties, and diverse reactivity of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is an alkyl cyanoacetate ester with the molecular formula C4H5NO2.[2][3] The core of its structure is an active methylene group flanked by two electron-withdrawing groups: a nitrile (-C≡N) and a methyl ester (-COOCH3). This structural arrangement is fundamental to its chemical behavior.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | methyl 2-cyanoacetate | [4] |

| CAS Number | 105-34-0 | [5] |

| Molecular Formula | C4H5NO2 | [3][5] |

| Molecular Weight | 99.09 g/mol | [3][4][5] |

| SMILES String | COC(=O)CC#N | [3][4][5] |

| InChI Key | ANGDWNBGPBMQHW-UHFFFAOYSA-N | [3][4][5] |

| Linear Formula | NCCH2COOCH3 | [5] |

Physical and Spectroscopic Properties

This compound is a clear, colorless to very slightly yellow liquid under standard conditions.[2][6] It is miscible with organic solvents like ethanol and diethyl ether but is practically insoluble in water.[6][7]

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | -13 °C | [5][6] |

| Boiling Point | 204-207 °C | [5][6] |

| Density | 1.123 g/mL at 25 °C | [5][8] |

| Refractive Index (n20/D) | 1.417 - 1.419 | [5][6] |

| Vapor Pressure | 0.2 mmHg at 20 °C | [5][8] |

| Vapor Density | 3.41 (vs air) | [5][8] |

| Flash Point | 110 °C (closed cup) | [5][6] |

| Water Solubility | 54 g/L at 20 °C | [8] |

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 3.51 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃) | [9][10] |

| ¹³C NMR (CDCl₃) | δ (ppm): 25.0 (CH₂), 53.5 (OCH₃), 114.0 (CN), 164.0 (C=O) | [9] |

| IR (KBr) | ν (cm⁻¹): 2217 (C≡N stretch), 1715 (C=O stretch) |

Chemical Reactivity

The reactivity of this compound is dominated by its active methylene group, the protons of which are acidic due to the electron-withdrawing effects of the adjacent cyano and ester functionalities. This allows for the easy formation of a resonance-stabilized carbanion, which is a potent nucleophile.[7][11]

One of the most significant reactions involving this compound is the Knoevenagel condensation.[5] This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone to form an α,β-unsaturated product, typically an (E)-α-cyanoacrylate.[7] The reaction is a cornerstone for carbon-carbon bond formation.[12]

Caption: Signaling pathway for the Knoevenagel condensation.

The reaction mechanism proceeds via the formation of a resonance-stabilized enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the final α,β-unsaturated product.

As a source of a soft, resonance-stabilized carbanion, this compound is an excellent Michael donor in 1,4-conjugate addition reactions.[11][13] It adds to Michael acceptors, such as α,β-unsaturated carbonyl compounds, to form a new carbon-carbon bond at the β-carbon of the acceptor.[11] This reaction is a powerful tool for constructing 1,5-dicarbonyl compounds and other complex molecules.[14][15]

Caption: Logical relationship in a Michael addition reaction.

This compound is a key reactant in the Guareschi-Thorpe condensation for the synthesis of substituted pyridines.[16] This multi-component reaction typically involves the condensation of two equivalents of a cyanoacetic ester with a ketone in the presence of ammonia, leading to the formation of a dihydropyridine intermediate which then oxidizes to the corresponding pyridine derivative.[16][17] A modern, greener version of this reaction utilizes ammonium carbonate in an aqueous medium.[17][18]

The ester and cyano groups of this compound can be hydrolyzed under acidic or basic conditions. Acidic hydrolysis, for instance with aqueous hydrochloric acid, can convert the ester to cyanoacetic acid.[19] Under more vigorous conditions, the cyano group can also be hydrolyzed to a carboxylic acid, ultimately yielding malonic acid derivatives.[19]

While this compound itself is stable, the corresponding cyanoacetic acid, formed upon hydrolysis, can undergo decarboxylation upon heating to yield acetonitrile (CH₃CN) and carbon dioxide.[20] This reactivity is important in synthetic sequences where the cyanoacetic ester moiety is used to activate a position for C-C bond formation, after which the carboxyl group is removed.

Experimental Protocols

This protocol is a general procedure adapted from literature methods for the synthesis of (E)-α-cyanoacrylates.[21][22]

Caption: Experimental workflow for a Knoevenagel condensation.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

Piperidine (catalytic amount, e.g., 0.1 mmol)

-

Toluene or Ethanol (10 mL)

-

Anhydrous sodium sulfate

-

Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) dissolved in a suitable solvent like toluene (10 mL).[21]

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the reaction mixture.[21]

-

Reaction Conditions: Stir the mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the aldehyde).[12] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[21][12]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water to remove the catalyst and any water-soluble byproducts.

-

Isolation: Separate the organic layer and dry it over an anhydrous dehydrating agent, such as sodium sulfate.[21]

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure cyanoacrylate product.[12]

This protocol is based on the principles of ester hydrolysis under acidic conditions.[19]

Materials:

-

This compound (1 mole)

-

Aqueous Hydrochloric Acid (e.g., 6M HCl, in a molar ratio of 0.25-0.55 moles of HCl per mole of ester)[19]

-

Water (10-15 moles per mole of ester)[19]

-

Round-bottom flask with reflux condenser and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound, water, and aqueous hydrochloric acid in the molar ratios specified above.[19]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C under reflux.[19] The reaction time will vary depending on the exact temperature and concentration.

-

Monitoring: The reaction can be monitored by TLC or by quenching aliquots and analyzing via ¹H NMR to observe the disappearance of the methyl ester signal.

-

Isolation: After the reaction is complete, cool the mixture. The cyanoacetic acid product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by removal of the solvent under reduced pressure. Further purification may be achieved by recrystallization.

Applications in Synthesis

This compound is an intermediate in the production of a wide range of valuable compounds:

-

Pharmaceuticals: It is a precursor for the synthesis of various drugs, including caffeine and Vitamin B6.[7]

-

Agrochemicals: It is used in the synthesis of herbicides and other biologically active compounds for agriculture.[2][5]

-

Adhesives: It is a key intermediate in the preparation of α-cyanoacrylate adhesives, commonly known as superglues.[6][23]

-

Dyes and Polymers: It serves as a building block for certain dyes and as a UV absorber or stabilizer.[6][23]

-

Fine Chemicals: It is used to synthesize malononitrile and various 1,2,5-tricarbonyl compounds.[2][23]

References

- 1. nbinno.com [nbinno.com]

- 2. sanjaychemindia.com [sanjaychemindia.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C4H5NO2 | CID 7747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. シアノ酢酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. manavchem.com [manavchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Cas 105-34-0,this compound | lookchem [lookchem.com]

- 9. This compound(105-34-0) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Michael Addition [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound - Explore the Science & Experts | ideXlab [idexlab.com]

- 16. Guareschi-Thorpe Condensation [drugfuture.com]

- 17. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. US3723499A - Process for the production of cyanoacetic acid - Google Patents [patents.google.com]

- 20. electronicsandbooks.com [electronicsandbooks.com]

- 21. benchchem.com [benchchem.com]

- 22. tandfonline.com [tandfonline.com]

- 23. This compound | 105-34-0 [chemicalbook.com]

The Synthesis and Discovery of Methyl Cyanoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cyanoacetate is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its versatile reactivity, stemming from the presence of both a nitrile and an ester functional group, allows for its use as a key building block in the construction of a diverse array of complex molecules, including numerous active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, discovery, and critical applications of this compound, with a focus on detailed experimental protocols, quantitative data, and its role in drug development.

Introduction

This compound (C₄H₅NO₂) is a colorless to pale yellow liquid with a characteristic odor.[1] As a fundamental C3 building block, it serves as a precursor in a multitude of chemical transformations, including condensations, cyclizations, and substitutions. Its importance is underscored by its application in the synthesis of a wide range of compounds, from life-saving drugs to specialized polymers and agrochemicals.[1][2] This guide will delve into the primary synthetic routes to this compound, offering a comparative analysis of their efficiency and safety. Furthermore, it will explore the compound's physicochemical properties, spectroscopic data for characterization, and its significant contributions to the field of medicinal chemistry.

Physicochemical and Spectroscopic Properties

Accurate characterization of this compound is essential for its effective use in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅NO₂ | [3] |

| Molecular Weight | 99.09 g/mol | [3] |

| Appearance | Clear, colorless to very slightly yellow liquid | [3][4] |

| Boiling Point | 204-207 °C | [3] |

| Melting Point | -13 °C | [3] |

| Density | 1.123 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.417 | [3] |

| Vapor Pressure | 0.2 mmHg at 20 °C | [3] |

| Solubility | 54 g/L in water (20 °C) | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~3.8 (s, 3H, OCH₃), ~3.5 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃) | δ ~163 (C=O), ~114 (CN), ~53 (OCH₃), ~25 (CH₂) |

| IR (neat) | ν ~2260 cm⁻¹ (C≡N stretch), ~1750 cm⁻¹ (C=O stretch) |

| Mass Spectrum (EI) | m/z 99 (M⁺), 68, 59, 40 |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established routes: the esterification of cyanoacetic acid with methanol and the nucleophilic substitution of methyl chloroacetate with a cyanide salt.

Route 1: Esterification of Cyanoacetic Acid

This method involves the direct reaction of cyanoacetic acid with methanol in the presence of an acid catalyst. It is often considered the more feasible and safer route due to its higher yield and avoidance of highly toxic cyanide salts as a primary reactant.[1]

-

Reaction Setup: To a four-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 170g of cyanoacetic acid, 25g of methanol, and a suitable acid catalyst (e.g., concentrated sulfuric acid).[1]

-

Reaction Execution: Gradually heat the mixture to approximately 50°C.[1]

-

Methanol Addition: Slowly add an additional 100g of methanol to the reaction mixture.[1]

-

Reflux: Heat the mixture to reflux and maintain this temperature for 3-4 hours.[1]

-

Workup: After the reaction is complete, cool the mixture and neutralize it with a sodium carbonate solution. Separate the aqueous layer to obtain the crude this compound.[1]

-

Purification: Purify the crude product by distillation to yield the final product.[1]

| Parameter | Value | Reference(s) |

| Yield | 89.3% | [1] |

| Crude Purity | 94-97% | [1] |

| Final Purity (after distillation) | >99.5% | [1] |

Route 2: Cyanation of Methyl Chloroacetate

This route involves the reaction of methyl chloroacetate with an alkali metal cyanide, typically sodium cyanide. While a viable method, it presents greater risks due to the use of highly toxic sodium cyanide.[1]

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, add 220g of methyl chloroacetate and 60g of methanol.[1]

-

Initial Heating: Heat the mixture to 30°C.[1]

-

Cyanide Addition: Carefully add 90g of sodium cyanide to the mixture.[1]

-

Reaction Maintenance: After the addition is complete, heat and maintain the reaction for 4-5 hours.[1]

-

Workup: Filter the mixture to remove the precipitated salt and obtain the crude ester.[1]

-

Purification: Distill the crude ester to obtain the final product.[1]

| Parameter | Value | Reference(s) |

| Yield | 78.6% | [1] |

Visualization of Synthetic Pathways and Workflows

Role in Drug Discovery and Development

This compound is a cornerstone intermediate in the synthesis of a multitude of pharmaceuticals. Its ability to participate in Knoevenagel condensations and other carbon-carbon bond-forming reactions makes it an invaluable tool for constructing complex heterocyclic scaffolds found in many drug molecules.[2][5]

Table 3: Examples of Pharmaceuticals Synthesized from this compound

| Drug | Therapeutic Class | Role of this compound | Reference(s) |

| Allopurinol | Gout Treatment | Precursor for the pyrazole ring system. | [6] |

| Sulfadimethoxine | Antibiotic | Building block in the synthesis of the pyrimidine ring. | [7] |

| Amiloride | Diuretic | Used in the formation of the pyrazine ring. | [7] |

| Dextromethorphan | Antitussive | Utilized in the construction of the morphinan skeleton. | [7] |

| Pregabalin | Anticonvulsant/Anxiolytic | Starting material for the synthesis of the GABA analog. | [1] |

| DPP-IV Inhibitors | Antidiabetic | Reagent in the synthesis of key thiophene intermediates. | [8] |

Case Study: Synthesis of Allopurinol

The synthesis of allopurinol, a drug used to treat gout, provides a clear example of the utility of this compound. In a key step, this compound is condensed with triethyl orthoformate to form an ethoxymethylene intermediate. This intermediate is then cyclized with hydrazine to construct the core pyrazole ring of 3-amino-4-methoxycarbonyl pyrazole, a direct precursor to allopurinol.[6]

Conclusion

This compound remains a vital and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. The esterification of cyanoacetic acid stands out as the preferred synthetic method due to its higher yield and improved safety profile. The continued use of this compound in the development of novel therapeutics highlights its enduring importance in medicinal chemistry. This guide has provided a detailed overview of its synthesis, properties, and applications, offering valuable insights for researchers and professionals in the field.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 105-34-0 [chemicalbook.com]

- 4. sanjaychemindia.com [sanjaychemindia.com]

- 5. This compound (105-34-0) at Nordmann - nordmann.global [nordmann.global]

- 6. CN107698596A - A kind of synthetic method of Allopurinol - Google Patents [patents.google.com]

- 7. Cyanoacetic acid - Wikipedia [en.wikipedia.org]

- 8. Cas 105-34-0,this compound | lookchem [lookchem.com]

An In-depth Technical Guide to Methyl Cyanoacetate (CAS 105-34-0)

For Researchers, Scientists, and Drug Development Professionals

Methyl cyanoacetate (CAS 105-34-0) is a versatile organic compound that serves as a crucial building block in a multitude of synthetic applications. Its bifunctional nature, possessing both a nitrile and a methyl ester group, allows for a wide range of chemical transformations, making it an indispensable intermediate in the pharmaceutical, agrochemical, and specialty chemical industries. This technical guide provides a comprehensive overview of the core properties, synthesis, and key reactions of this compound, tailored for professionals in research and development.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with a fruity odor.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for experimental design and safety considerations.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 105-34-0 | [1][2] |

| Molecular Formula | C₄H₅NO₂ | [1] |

| Molecular Weight | 99.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Fruity | [1] |

| Density | 1.123 g/mL at 25 °C | [2][3] |

| Melting Point | -13 °C | [2][3] |

| Boiling Point | 204-207 °C (at 760 mmHg) | [2][3] |

| Flash Point | 110 °C (closed cup) | [3][4] |

| Refractive Index (n20/D) | 1.417 | [3] |

| Solubility in Water | 54 g/L at 20 °C | [2] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [1] |

| Vapor Pressure | 0.2 mmHg at 20 °C | [3] |

| Vapor Density | 3.41 (vs air) | [3] |

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Measures | Reference(s) |

| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling. | [3][4][5] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3][4][5] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4][5] | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [7] |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. Use in a well-ventilated area or with a respirator. | [6] |

Synthesis of this compound: Experimental Protocols

Two primary synthetic routes to this compound are prevalent in laboratory and industrial settings. The choice of method often depends on the availability of starting materials, safety considerations, and desired scale.

Protocol 1: Esterification of Cyanoacetic Acid with Methanol

This method is generally preferred due to its higher yield and the avoidance of highly toxic cyanide salts as a starting material.[1]

Methodology:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, combine 170g of cyanoacetic acid, 25g of methanol, and a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid).

-

Methanol Addition: Gently heat the mixture to approximately 50°C.

-

Reflux: Slowly add an additional 100g of methanol and bring the mixture to reflux. Maintain reflux for 3-4 hours.

-

Neutralization: After the reaction is complete, cool the mixture and neutralize it with a sodium carbonate solution.

-

Workup: Separate the aqueous layer. The organic layer contains the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound with a purity of up to 99.5%.[1]

Protocol 2: Cyanation of Methyl Chloroacetate

This classic route involves the nucleophilic substitution of chloride with cyanide.

Methodology:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, add 220g of methyl chloroacetate and 60g of methanol.

-

Cyanide Addition: Heat the mixture to 30°C and then carefully add 90g of sodium cyanide.

-

Reaction: After the addition is complete, continue heating and maintain the reaction for 4-5 hours.

-

Filtration: Cool the reaction mixture and filter to remove the precipitated sodium chloride.

-

Purification: The filtrate, containing the crude ester, is then purified by vacuum distillation to yield the final product.[1]

Key Reactions and Applications

This compound is a versatile intermediate primarily used in reactions involving its active methylene group.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of this compound, where it reacts with aldehydes or ketones in the presence of a basic catalyst to form α,β-unsaturated compounds.[4] These products are valuable precursors for pharmaceuticals and other fine chemicals.

General Experimental Protocol (using Piperidine as catalyst):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent (e.g., 10 mL of toluene).

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with water to remove the catalyst.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.[4]

Biological Relevance of this compound Derivatives

While this compound itself is not typically cited for direct biological activity, its derivatives are of significant interest in drug discovery. For instance, the methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO-Me), a synthetic triterpenoid that can be conceptually derived from cyanoacetate chemistry, has demonstrated potent anti-inflammatory and antioxidant effects.[8][9] Its mechanism of action involves the modulation of the NF-κB and Nrf2 signaling pathways.[8][9]

Signaling Pathway Modulation by a Cyanoacetate Derivative (CDDO-Me):

In inflammatory conditions, the NF-κB pathway is often activated, leading to the transcription of pro-inflammatory cytokines. Simultaneously, the Nrf2 pathway, which regulates the expression of antioxidant enzymes, can be suppressed. CDDO-Me has been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory mediators.[8][9] Concurrently, it activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes, which helps to mitigate oxidative stress.[8][9]

Conclusion

This compound is a foundational chemical for a vast array of synthetic endeavors. Its well-defined properties and reactivity profile, particularly in the Knoevenagel condensation, provide chemists with a reliable tool for the construction of complex molecules. As research continues to uncover the therapeutic potential of its derivatives, a thorough understanding of this key intermediate becomes increasingly vital for professionals in the chemical and pharmaceutical sciences.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scielo.br [scielo.br]

- 3. Antimicrobial activity of methyl esters and nitriles of 2-cyano-3-(5'-R-2'-furyl)propenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Actylis - this compound - Catalyst - Anti-Inflammatory [solutions.actylis.com]

- 8. The Methyl Ester of 2-Cyano-3,12-Dioxooleana-1,9-Dien-28-Oic Acid Reduces Endometrial Lesions Development by Modulating the NFkB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Methyl Ester of 2-Cyano-3,12-Dioxooleana-1,9-Dien-28-Oic Acid Reduces Endometrial Lesions Development by Modulating the NFkB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Methyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyanoacetate (C₄H₅NO₂) is a versatile organic compound that serves as a pivotal building block in a multitude of chemical syntheses, ranging from pharmaceuticals and agrochemicals to dyes and polymers.[1][2][3] Its unique molecular structure, featuring both a nitrile and an ester functional group, imparts a high degree of reactivity, making it a valuable intermediate for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its role in drug development, particularly in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Physical Characteristics

This compound is a clear, colorless to slightly yellow liquid with a characteristic fruity odor.[1][2] It is stable under normal laboratory conditions. A summary of its key physical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅NO₂ | [1] |

| Molecular Weight | 99.09 g/mol | [1] |

| Appearance | Clear, colorless to very slightly yellow liquid | [1][2] |

| Odor | Fruity, almond-like | [1] |

Thermal and Optical Properties

| Property | Value | Reference(s) |

| Melting Point | -13 °C to -22.5 °C | [4][5] |

| Boiling Point | 204-207 °C | [4] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Refractive Index (n20/D) | 1.417 - 1.419 | [4][5] |

| Density | 1.123 g/mL at 25 °C | [4] |

Solubility and Other Properties

| Property | Value | Reference(s) |

| Water Solubility | 54 g/L at 20 °C | [1] |

| Solubility in Organic Solvents | Miscible with ethanol and ether | [1] |

| Vapor Pressure | 0.2 mmHg at 20 °C | [4] |

| pKa | ~11 | [1] |

Experimental Protocols for Determining Physical Characteristics

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Methodology:

-

Ensure the this compound sample is solidified by cooling it below its melting point.

-

Place a small amount of the solidified sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a steady rate of 1-2 °C per minute, observing the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Thiele Tube Method):

-

Fill a Thiele tube with a high-boiling point liquid (e.g., mineral oil) to a level just above the side arm.

-

Place a small amount of this compound into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Methodology:

-

Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry and weigh it again.

-

The difference in mass gives the mass of the this compound.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Determination of Solubility in Water

Principle: The shake-flask method is a common technique to determine the solubility of a substance in a solvent at a specific temperature.

Methodology:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the solution to stand undisturbed until the undissolved this compound has settled.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), against a calibrated standard curve.

-

The solubility is expressed as grams of solute per liter of solvent.

Chemical Characteristics and Reactivity

This compound's reactivity is primarily attributed to the presence of the electron-withdrawing nitrile and ester groups, which activate the α-methylene protons. This makes it a potent nucleophile and a key reactant in various condensation reactions.

Key Chemical Reactions:

-

Knoevenagel Condensation: this compound readily undergoes Knoevenagel condensation with aldehydes and ketones in the presence of a basic catalyst (e.g., piperidine, triethylamine) to form α,β-unsaturated compounds.[6] This reaction is fundamental in the synthesis of various pharmaceuticals and other fine chemicals.

-

Michael Addition: The activated methylene group can participate in Michael additions to α,β-unsaturated carbonyl compounds.

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid.

-

Reactions with Electrophiles and Nucleophiles: The active methylene protons can be abstracted by a base to form a carbanion, which can then react with various electrophiles. The ester and nitrile groups can also be susceptible to nucleophilic attack.

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[2]

Experimental Protocols for Chemical Reactions and Analysis

Knoevenagel Condensation with Benzaldehyde

Principle: This reaction demonstrates the condensation of an active methylene compound (this compound) with an aldehyde (benzaldehyde) to form methyl (E)-2-cyano-3-phenylacrylate.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a base, such as piperidine (0.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure methyl (E)-2-cyano-3-phenylacrylate.

Synthesis of Methyl 2-Amino-4,5-dimethylthiophene-3-carboxylate (A Gewald Reaction)

Principle: This one-pot synthesis demonstrates the utility of this compound in the formation of heterocyclic compounds, specifically a thiophene derivative.

Methodology:

-

To a mixture of 2-butanone (1.0 equivalent), this compound (1.0 equivalent), and elemental sulfur (1.0 equivalent) in ethanol, slowly add a catalytic amount of an amine such as morpholine.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

The reaction progress can be monitored by TLC.

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization.

Spectroscopic Analysis Protocols

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin film between the plates.

-

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

-

Acquire the IR spectrum according to the instrument's operating procedure.

-

Expected Peaks: A strong absorption band around 1750 cm⁻¹ corresponding to the C=O stretch of the ester, and a sharp, medium intensity peak around 2250 cm⁻¹ for the C≡N stretch of the nitrile group.

Principle: ¹H NMR spectroscopy provides information about the structure of a molecule by observing the magnetic properties of the hydrogen nuclei.

Methodology:

-

Dissolve a small amount of this compound (5-10 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's parameters.

-

Expected Signals: A singlet at approximately 3.8 ppm corresponding to the three protons of the methyl ester group (-OCH₃), and a singlet at approximately 3.5 ppm corresponding to the two protons of the methylene group (-CH₂-).

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Methodology (Electron Ionization - EI):

-

Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph.

-

The sample is vaporized and then ionized by a beam of high-energy electrons.

-

The resulting ions are accelerated and separated by a mass analyzer.

-

A detector records the abundance of each ion at a specific mass-to-charge ratio.

-

Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z = 99. Common fragment ions may include the loss of the methoxy group ([M-31]⁺ at m/z = 68) and the loss of the carbomethoxy group ([M-59]⁺ at m/z = 40).

Role in Drug Development: Synthesis of DPP-4 Inhibitors

This compound is a crucial starting material in the synthesis of various pharmaceuticals, including a class of drugs used to treat type 2 diabetes known as DPP-4 inhibitors.[2][7]

The DPP-4 Signaling Pathway in Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that plays a key role in glucose metabolism.[8][9][10] It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12][13] These incretins are released from the gut in response to food intake and stimulate insulin secretion from the pancreas in a glucose-dependent manner, while also suppressing glucagon release. By degrading these incretins, DPP-4 reduces their beneficial effects on glucose control.

Mechanism of DPP-4 Inhibition

DPP-4 inhibitors are drugs that block the active site of the DPP-4 enzyme.[8][9] This inhibition prevents the breakdown of GLP-1 and GIP, leading to increased levels of these active hormones in the bloodstream.[10] The elevated incretin levels enhance glucose-dependent insulin secretion and suppress glucagon secretion, ultimately leading to lower blood glucose levels in patients with type 2 diabetes.[14]

Synthesis of DPP-4 Inhibitor Precursors from this compound

This compound serves as a key building block for the synthesis of heterocyclic cores found in many DPP-4 inhibitors. For instance, it is used in the synthesis of thiophene derivatives which are important intermediates for certain gliptins.[7]

Caption: From Synthesis to Biological Action of a DPP-4 Inhibitor.

The diagram above illustrates the logical flow from the chemical synthesis of a DPP-4 inhibitor precursor using this compound to its ultimate biological effect on the DPP-4 signaling pathway. The left side depicts a representative synthetic route where this compound is a key starting material in a Gewald reaction to form a thiophene intermediate, which is then further elaborated to produce a DPP-4 inhibitor. The right side shows the physiological pathway where food intake stimulates the release of active incretins, leading to glucose-dependent insulin secretion and suppression of glucagon, thereby lowering blood glucose. The DPP-4 enzyme normally degrades these beneficial incretins. The synthesized DPP-4 inhibitor blocks this degradation, thus potentiating the natural glucose-lowering effects of the incretin hormones.

Conclusion

This compound is a chemical of significant industrial and academic interest due to its versatile reactivity and broad applicability. Its well-defined physical and chemical properties, coupled with its role as a key intermediate in the synthesis of valuable compounds like DPP-4 inhibitors, underscore its importance in modern organic chemistry and drug development. This guide provides a foundational understanding of this compound's characteristics and a practical framework for its experimental investigation and application.

References

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.org [mdpi.org]

- 7. jmcs.org.mx [jmcs.org.mx]

- 8. How To [chem.rochester.edu]

- 9. homework.study.com [homework.study.com]

- 10. researchgate.net [researchgate.net]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. books.rsc.org [books.rsc.org]

- 14. Graphviz [graphviz.org]

Spectroscopic Analysis of Methyl Cyanoacetate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for methyl cyanoacetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and characterization of small organic molecules.

Molecular Structure

This compound (C₄H₅NO₂) is the methyl ester of cyanoacetic acid. Its structure consists of a methyl ester group and a nitrile group attached to a central methylene carbon.

Molecular Formula: C₄H₅NO₂ Molecular Weight: 99.09 g/mol CAS Number: 105-34-0

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound shows two distinct signals corresponding to the two types of non-equivalent protons in the molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[1][2][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.79 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~3.50 | Singlet | 2H | Methylene protons (-CH₂-) |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound has four distinct carbon atoms, which result in four signals in the spectrum.[4]

| Chemical Shift (δ) ppm | Assignment |

| ~163 | Carbonyl carbon (C=O) |

| ~114 | Nitrile carbon (-C≡N) |

| ~54 | Methoxy carbon (-OCH₃) |

| ~25 | Methylene carbon (-CH₂-) |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the general procedure for preparing and analyzing a liquid sample like this compound using NMR spectroscopy.[5][6][7][8][9]

-

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of pure this compound for ¹H NMR (or a more concentrated solution for ¹³C NMR) into a clean, dry vial.[8][9]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[8]

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[7][9]

-

The final volume in the NMR tube should be sufficient to cover the detector coils, typically a height of 4-5 cm (about 0.55-0.7 mL).[8][9]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.

-

Place the spinner with the sample tube into the NMR spectrometer.

-

The spectrometer's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

"Shimming" is performed to optimize the homogeneity of the magnetic field across the sample, which improves spectral resolution.

-

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width).

-

Acquire the spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform (FT).

-

The spectrum is phase-corrected and the baseline is corrected.

-

The chemical shifts are referenced, typically to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

For ¹H NMR, the signals are integrated to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectroscopy Data

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.[10][11][12]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960 | C-H stretch | Aliphatic (-CH₃, -CH₂-) |

| ~2260 | C≡N stretch | Nitrile |

| ~1750 | C=O stretch | Ester |

| ~1440 | C-H bend | Aliphatic (-CH₃, -CH₂-) |

| ~1250 | C-O stretch | Ester |

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the spectrum can be obtained using the neat liquid film method or with an Attenuated Total Reflectance (ATR) accessory.[13][14][15][16]

-

Method A: Neat Liquid Film (Salt Plates)

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent. Handle them by the edges to avoid moisture from fingers.[14]

-

Place one to two drops of this compound onto the surface of one salt plate.[17]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[14]

-

Mount the "sandwich" assembly in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty instrument first.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the salt plates with a dry solvent (e.g., isopropanol or acetone) and return them to a desiccator.[13][14]

-

-

Method B: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Acquire a background spectrum with the clean, empty ATR crystal.[15]

-

Place a small drop of this compound directly onto the ATR crystal, ensuring it covers the crystal surface.

-

Acquire the sample spectrum.[15]

-

After the measurement, clean the crystal surface thoroughly with a suitable solvent and a soft cloth.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of the molecule through fragmentation patterns.

Mass Spectrometry Data

The mass spectrum of this compound is typically obtained using Electron Ionization (EI). The molecular ion (M⁺) peak is observed, along with several fragment ions.

| Mass-to-Charge (m/z) | Assignment |

| 99 | [M]⁺ (Molecular Ion) |

| 68 | [M - OCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

| 40 | [CH₂CN]⁺ |

Note: The molecular ion for this compound has a mass of 99.[18][19]

Experimental Protocol for Mass Spectrometry

This protocol describes a general procedure for analyzing a volatile liquid like this compound using a mass spectrometer, often coupled with a Gas Chromatography (GC-MS) system for sample introduction.[20][21][22][23]

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane). The concentration should be low, typically in the parts-per-million (ppm) range.

-

-

Sample Introduction (Direct Infusion or GC Inlet):

-

For GC-MS: The dilute sample is injected into the gas chromatograph. The GC separates the sample from the solvent and any impurities before it enters the mass spectrometer.

-

For Direct Infusion: The sample can be introduced directly into the ion source via a syringe pump at a low, constant flow rate. This method is suitable for pure samples.[23]

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization). This process removes an electron from the molecule to form a positively charged molecular ion (M⁺) and can also cause the molecule to break apart into smaller, charged fragments.

-

-

Mass Analysis:

-

The ions (molecular ion and fragments) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

The instrument's data system plots the relative abundance of ions as a function of their m/z ratio to generate the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for structural determination.

Caption: Relationship between spectroscopic techniques and structural information.

Caption: A generalized workflow for spectroscopic experiments.

References

- 1. This compound(105-34-0) 1H NMR [m.chemicalbook.com]

- 2. シアノ酢酸メチル [dropchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(105-34-0) 13C NMR [m.chemicalbook.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. sites.bu.edu [sites.bu.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. This compound(105-34-0) IR Spectrum [m.chemicalbook.com]

- 12. Solved Look at this IR spectrum of this compound. | Chegg.com [chegg.com]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. emeraldcloudlab.com [emeraldcloudlab.com]

- 16. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 17. scribd.com [scribd.com]

- 18. This compound(105-34-0) MS spectrum [chemicalbook.com]

- 19. This compound | C4H5NO2 | CID 7747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of Methyl Cyanoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyanoacetate (C₄H₅NO₂) is a versatile building block in organic synthesis, prized for its reactive methylene group and its utility in the formation of a wide array of pharmaceutical intermediates, agrochemicals, and dyes. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, outlining detailed experimental protocols for solubility determination, and offering insights into the factors governing its solution behavior.

Quantitative Solubility Data

Precise, quantitative data on the solubility of this compound across a broad spectrum of organic solvents is not extensively documented in readily available literature. However, based on safety data sheets and chemical supplier information, a general qualitative understanding can be established, which is supplemented here with specific quantitative values where found. This compound is a colorless to pale yellow liquid, and its solubility is often described in terms of miscibility.

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (at 20°C) |

| Alcohols | Methanol | Miscible | Data not available |

| Ethanol | Miscible[1][2] | Data not available | |

| Propanol | Expected to be miscible | Data not available | |

| Butanol | Expected to be miscible | Data not available | |

| Ketones | Acetone | Miscible | Data not available |

| Methyl Ethyl Ketone | Expected to be miscible | Data not available | |

| Esters | Ethyl Acetate | Miscible | Data not available |

| Ethers | Diethyl Ether | Miscible[1][2] | Data not available |

| Tetrahydrofuran (THF) | Expected to be miscible | Data not available | |

| Aromatic Hydrocarbons | Toluene | Soluble[3] | Data not available |

| Xylene | Expected to be soluble | Data not available | |

| Halogenated Solvents | Dichloromethane | Expected to be soluble | Data not available |

| Chloroform | Expected to be soluble | Data not available | |

| Apolar Solvents | Hexane | Expected to have low solubility | Data not available |

| Cyclohexane | Expected to have low solubility | Data not available | |

| Aqueous | Water | Soluble[4] | 54 g/L[5][6][7][8] |

Note: The term "miscible" implies that the two liquids can be mixed in all proportions to form a single homogeneous phase. For many common organic solvents, this compound is expected to be fully miscible due to its polar nature, arising from the ester and nitrile functional groups. Its solubility in nonpolar solvents like hexane is anticipated to be significantly lower.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure, featuring a polar ester group (-COOCH₃) and a polar nitrile group (-C≡N), allows for dipole-dipole interactions and hydrogen bonding (as an acceptor).

-

Solvent Polarity: Polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) are excellent solvents for this compound due to their ability to engage in favorable intermolecular interactions.

-

Hydrogen Bonding: Alcohols can act as hydrogen bond donors to the oxygen atoms of the ester group and the nitrogen atom of the nitrile group, contributing to high solubility.

-

Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, for highly miscible systems, the impact of temperature may be less pronounced. For systems with a miscibility gap, temperature changes can significantly alter the phase behavior.

Experimental Protocols for Solubility Determination

While specific experimental data for this compound is sparse, the following detailed protocols, adapted from standard laboratory methods, can be employed to accurately determine its solubility in various organic solvents.

Method 1: Isothermal Shake-Flask Method with Gravimetric Analysis

This classic method is suitable for determining the solubility of a liquid in a solvent where they are not fully miscible.

Objective: To determine the mass of this compound that dissolves in a given mass of solvent at a specific temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (readable to ±0.1 mg)

-

Pipettes and syringes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis (alternative to gravimetry)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known mass of the solvent in a series of glass vials. The presence of a distinct second phase of the solute is necessary to ensure saturation.

-